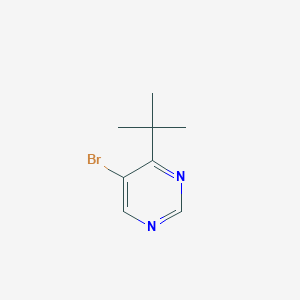
5-Bromo-4-(tert-butyl)pyrimidine
Übersicht
Beschreibung
“5-Bromo-4-(tert-butyl)pyrimidine” is a chemical compound with the molecular formula C8H11BrN2 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “5-Bromo-4-(tert-butyl)pyrimidine”, often involves cross-coupling reactions . For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method, but it has limitations due to the instability and poor reactivity of 2-pyridyl boron nucleophiles . Therefore, alternative nucleophilic reagents and novel main group approaches are being developed .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-(tert-butyl)pyrimidine” can be represented by the InChI code 1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 . This compound has a molecular weight of 215.09 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-(tert-butyl)pyrimidine” are complex and can involve various reagents and conditions . For example, one study demonstrated that the amide ion attacks C (6) of the pyrimidine nucleus and causes fission of the C (5)-C (6) bond .
Physical And Chemical Properties Analysis
“5-Bromo-4-(tert-butyl)pyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 215.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Palladium-catalyzed Reactions
5-Bromo-4-(tert-butyl)pyrimidine has been utilized in microwave-assisted palladium-catalyzed reactions, showcasing its role in the synthesis of aryl-substituted pyrimidines through C-C coupling versus nucleophilic aromatic substitution. This process is significant in the development of new compounds with potential applications in various fields of chemistry and materials science (Verbitskiy et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
The compound has been pivotal in synthesizing new classes of heteroleptic Ir(III) metal complexes, leading to the development of high-performance sky-blue- and white-emitting OLEDs. This innovation opens doors to more energy-efficient and high-quality display technologies (Chih‐Hao Chang et al., 2013).
Amination Mechanism Insights
Research has revisited the mechanism of the amination of 5-bromo-4-t-butylpyrimidine, providing new insights into the occurrence of specific reaction mechanisms. This understanding is crucial for optimizing synthetic routes in pharmaceuticals and agrochemicals production (Rasmussen & Plas, 2010).
Radiotherapeutic Agents in Cancer Treatment
Studies have explored halogen-substituted pyrimidines, including 5-bromo derivatives, for their potential as radiotherapeutic (RT) agents in cancer treatment. The focus is on their radiosensitizing activity, which could lead to the development of more effective cancer therapies (Kumar & Sevilla, 2017).
Tracking DNA Synthesis
5-Bromo-4-(tert-butyl)pyrimidine derivatives have been implicated in advancements for tracking DNA synthesis, marking a significant contribution to understanding cellular processes and development, particularly in biomedical research (Cavanagh et al., 2011).
Synthesis of Pyrimidine Derivatives
The compound serves as a key intermediate in the synthesis of various pyrimidine derivatives, demonstrating its versatility and importance in medicinal chemistry and drug development. These derivatives are explored for their potential therapeutic applications, including antibacterial and anticancer properties (Hou et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-tert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCULZFCNXRIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499200 | |
| Record name | 5-Bromo-4-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(tert-butyl)pyrimidine | |
CAS RN |
1439-08-3 | |
| Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



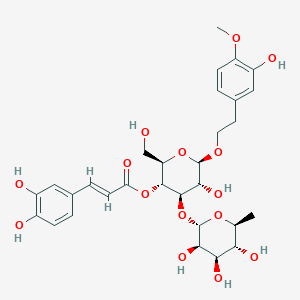

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
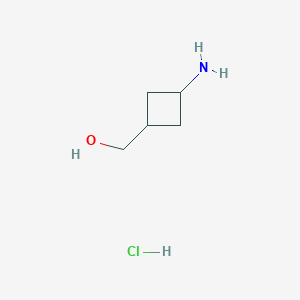
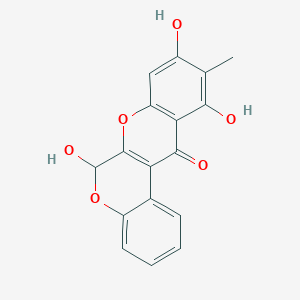
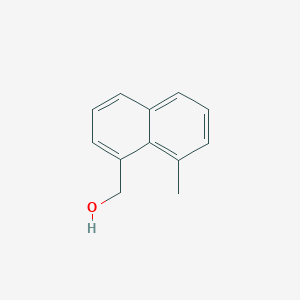
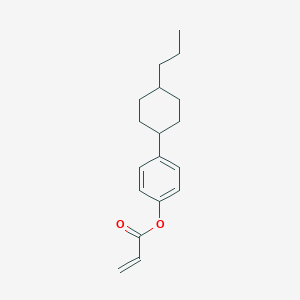
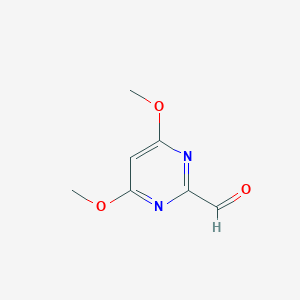
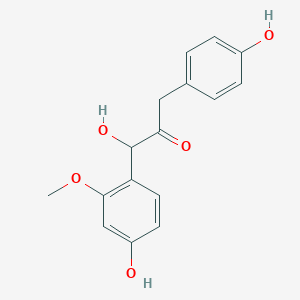
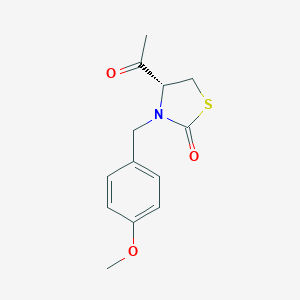
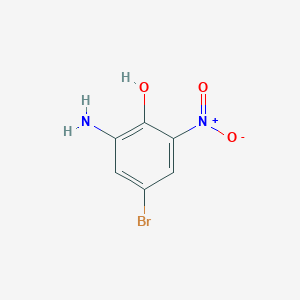
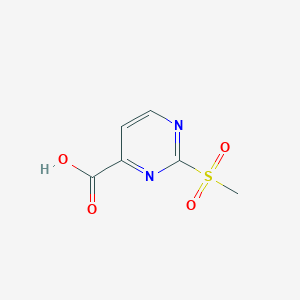
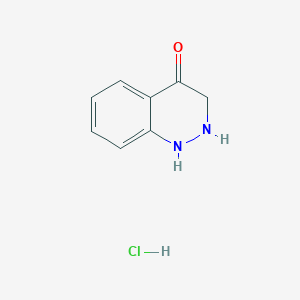
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)